molecular formula C7H8N2O B13111806 2-Ethenyl-6-methylpyridazin-3(2H)-one CAS No. 50862-92-5

2-Ethenyl-6-methylpyridazin-3(2H)-one

Cat. No.: B13111806
CAS No.: 50862-92-5
M. Wt: 136.15 g/mol
InChI Key: XDGWZXLOJQQYPH-UHFFFAOYSA-N
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Description

6-Methyl-2-vinylpyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-vinylpyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the cyclization of a suitable diene with a nitrile oxide, followed by functional group modifications to introduce the methyl and vinyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions, catalytic processes, and optimized reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-vinylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized derivatives.

    Reduction: Formation of reduced forms, such as hydrides or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazine oxides, while reduction could produce pyridazine hydrides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Methyl-2-vinylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridazine: Lacks the vinyl group, leading to different chemical properties.

    3-Vinylpyridazine: Similar structure but without the methyl group.

    6-Methylpyridazine: Does not have the vinyl group, affecting its reactivity and applications.

Uniqueness

6-Methyl-2-vinylpyridazin-3(2H)-one is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

50862-92-5

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-ethenyl-6-methylpyridazin-3-one

InChI

InChI=1S/C7H8N2O/c1-3-9-7(10)5-4-6(2)8-9/h3-5H,1H2,2H3

InChI Key

XDGWZXLOJQQYPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C=C1)C=C

Origin of Product

United States

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